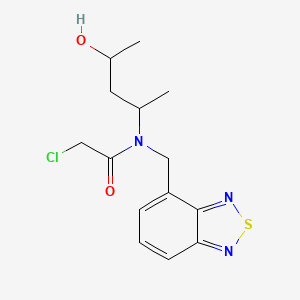

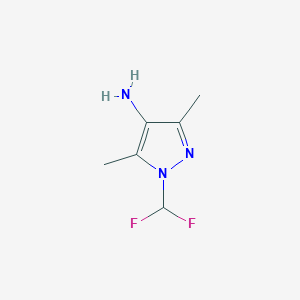

![molecular formula C16H17N7O2 B2945249 (1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone CAS No. 1396565-15-3](/img/structure/B2945249.png)

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

(1-methyl-1H-1,2,3-triazol-4-yl)(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)methanone is a useful research compound. Its molecular formula is C16H17N7O2 and its molecular weight is 339.359. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Molecular Interaction Studies

Research has delved into understanding the molecular interactions of compounds with specific receptors, highlighting the antagonist activity against the CB1 cannabinoid receptor. For example, the conformational analysis and development of pharmacophore models have been instrumental in elucidating the steric binding interactions of compounds, suggesting that certain conformations may contribute to antagonist activity through specific spatial orientation and electrostatic character (J. Shim et al., 2002).

Antimicrobial Activity

The synthesis and evaluation of new compounds for antimicrobial activity represent another significant area of research. Studies have reported the synthesis of novel pyridine derivatives and their variable and modest activity against bacteria and fungi, highlighting the potential of these compounds in addressing microbial resistance (N. Patel et al., 2011).

Receptor Antagonists

In the realm of receptor antagonists, the development of diamine-based histamine H3 receptor antagonists incorporating a heterocyclic core has been noteworthy. These antagonists, designed with diverse central hetero-aromatic linkers, have shown high affinity and selectivity, crossing the blood-brain barrier and occupying H3 receptors, thereby offering insights into therapeutic applications (Devin M Swanson et al., 2009).

Anticancer and Antimicrobial Agents

The quest for novel biologically potent compounds has led to the synthesis of pyridyl-pyrazolines with anticancer and antimicrobial activities. These compounds, incorporating oxazole, pyrazoline, and pyridine moieties, have shown promising results in anticancer activity screenings and against pathogenic strains, underscoring their potential in overcoming pharmaceutical drug resistance (Kanubhai D. Katariya et al., 2021).

Wirkmechanismus

Target of Action

The primary target of this compound is the carbonic anhydrase-II enzyme . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Mode of Action

The compound interacts with its target, the carbonic anhydrase-II enzyme, through direct binding with the active site residues . The N1 and N2 nitrogen atoms of the triazole moiety actively contribute to this binding .

Biochemical Pathways

The inhibition of carbonic anhydrase-II by this compound affects the carbon dioxide and bicarbonate equilibrium in the body. This can have downstream effects on various physiological processes, including respiration and the transport of carbon dioxide from tissues to the lungs .

Result of Action

The result of the compound’s action is the inhibition of carbonic anhydrase-II. This can lead to a decrease in the rate of conversion of carbon dioxide to bicarbonate and protons, potentially affecting physiological processes like respiration .

Eigenschaften

IUPAC Name |

(1-methyltriazol-4-yl)-[4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N7O2/c1-20-11-13(18-19-20)16(25)22-8-6-21(7-9-22)15(24)12-10-17-23-5-3-2-4-14(12)23/h2-5,10-11H,6-9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQHIQUIIQLTMOO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C(=O)N2CCN(CC2)C(=O)C3=C4C=CC=CN4N=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N7O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-cyclopropyl-3-methyl-1-[(oxan-4-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2945174.png)

![N-(Dimethylsulfamoyl)-1-[3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methylazetidin-3-amine](/img/structure/B2945176.png)

![(2Z)-N-(4-chlorophenyl)-2-[(2,4-difluorophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2945178.png)

![[Methyl(phenyl)carbamoyl]methyl 3,4,5-trimethoxybenzoate](/img/structure/B2945182.png)

![3-chloro-N-[2-(2-methylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2945184.png)

![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(o-tolyl)acetamide](/img/structure/B2945186.png)